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Compound of Interest

Compound Name: N-(4-Methoxyphenyl)acetamide

Cat. No.: B373975 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological profiles of N-(4-
Methoxyphenyl)acetamide (also known as methacetin) and phenacetin. Phenacetin, a once-

common analgesic, has been largely removed from the market due to significant long-term

toxicity. This document delves into the specific toxicities of both compounds, supported by

experimental data and detailed methodologies, to illuminate the structural and metabolic

differences that underpin their toxicological profiles.

Executive Summary
Phenacetin is a well-documented nephrotoxin and carcinogen, with its use linked to analgesic

nephropathy and urothelial cancers.[1][2] Its toxicity is primarily mediated by its metabolic

activation into reactive intermediates. N-(4-Methoxyphenyl)acetamide, a structurally similar

compound, also presents a significant toxicological profile, with some studies suggesting it may

exhibit higher acute toxicity than phenacetin.[3][4] Both compounds are metabolized to

paracetamol (acetaminophen), but alternative metabolic pathways are responsible for their

distinct toxic effects.[5][6] Understanding these differences is crucial for drug development and

safety assessment of related aromatic amide compounds.

Data Presentation: Comparative Toxicity
The following tables summarize key quantitative data regarding the acute toxicity and organ-

specific damage associated with N-(4-Methoxyphenyl)acetamide and phenacetin.
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Table 1: Acute Oral Toxicity Data

Compound Animal Model LD50 (Oral)
Primary
Organ(s) of
Toxicity

Key Toxic
Metabolite(s)

N-(4-

Methoxyphenyl)a

cetamide

Mouse 1190 mg/kg[7][8]

Not fully

investigated, but

potential for

gastrointestinal,

liver, and kidney

damage.[9]

Paracetamol, p-

Anisidine

derivatives[3][6]

Phenacetin Rat
1650 - 4000

mg/kg[10][11]

Kidneys, Liver,

Blood[2][12][13]

N-acetyl-p-

benzoquinone

imine (NAPQI),

p-Phenetidine,

N-

hydroxyphenacet

in[5][14]

Table 2: Summary of Key Toxicological Effects
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Toxicity Type
N-(4-
Methoxyphenyl)acetamide

Phenacetin

Nephrotoxicity

Not well-documented, but

potential exists due to

structural similarity to

phenacetin.

Strongly associated with

chronic interstitial nephritis

(analgesic nephropathy) and

papillary necrosis.[1][2]

Hepatotoxicity

Potential for liver damage;

used in breath tests to assess

liver function.[15]

Known to cause hepatic

necrosis, hepatitis, and

jaundice with chronic use.[2]

Carcinogenicity Not classified.

Classified as a Group 1

carcinogen by IARC; sufficient

evidence in humans for

urothelial cancers (bladder,

renal pelvis).[2][16]

Hematotoxicity

Potential for

methemoglobinemia due to p-

anisidine metabolites.[3]

Causes methemoglobinemia,

sulfhemoglobinemia, and

hemolytic anemia due to p-

phenetidine metabolites.[1][13]

Genotoxicity Data not widely available.

Mutagenic in bacteria in the

presence of metabolic

activation.[16]

Metabolic Pathways and Mechanism of Toxicity
The toxicity of both compounds is intrinsically linked to their biotransformation into reactive

metabolites by cytochrome P450 (CYP450) enzymes in the liver.

Phenacetin Metabolism: The primary metabolic route for phenacetin is O-deethylation to form

the analgesic paracetamol (acetaminophen), which is then largely conjugated and excreted.

[17][16] However, alternative minor pathways lead to its toxicity:

N-hydroxylation: CYP450 enzymes convert phenacetin to N-hydroxyphenacetin. This can be

further conjugated to form reactive sulfates or glucuronides that bind to cellular

macromolecules.[14][18]
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Oxidative Metabolism: Paracetamol, the main metabolite, can be oxidized by CYP450 to the

highly reactive and toxic N-acetyl-p-benzoquinone imine (NAPQI).[5] At therapeutic doses,

NAPQI is detoxified by glutathione. In overdose situations, glutathione stores are depleted,

and NAPQI binds to cellular proteins, leading to hepatocellular necrosis.[5]

N-deacetylation: This pathway produces p-phenetidine, which is responsible for hematotoxic

effects like methemoglobinemia.[1][16]

N-(4-Methoxyphenyl)acetamide (Methacetin) Metabolism: Similar to phenacetin, N-(4-
Methoxyphenyl)acetamide's primary metabolic fate is O-demethylation to paracetamol.[6][15]

Its toxicity is also thought to arise from minor metabolic pathways:

N-deacetylation: This pathway yields p-anisidine, which, like p-phenetidine, can be oxidized

to reactive derivatives that lead to methemoglobinemia.[3]

Oxidative Metabolism: The formation of paracetamol as a metabolite implies a similar risk of

NAPQI-induced hepatotoxicity upon overdose or in individuals with compromised glutathione

stores.[5]

Toxicological studies in animals have suggested that methacetin, with its shorter alkyl chain,

exhibits higher toxicity compared to phenacetin.[3][4]
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Comparative Metabolic Activation Pathways
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Caption: Metabolic pathways of Phenacetin and N-(4-Methoxyphenyl)acetamide leading to

toxic metabolites.

Experimental Protocols
Detailed methodologies are crucial for reproducible toxicological research. Below are

representative protocols for assessing key toxicities associated with these compounds.

Protocol: In Vivo Chronic Nephrotoxicity Assessment
(Phenacetin Model)
This protocol is designed to induce and evaluate kidney damage following chronic

administration of a test compound.
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Animal Model: Male Sprague-Dawley rats (200-250g).

Acclimatization: Animals are acclimatized for at least one week before the study, with free

access to standard chow and water.

Dosing Regimen: To mimic chronic exposure, phenacetin is administered daily via oral

gavage for a period of 12-24 weeks. Doses can range from 300 to 500 mg/kg/day, dissolved

in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).[17] A vehicle control group receives

the vehicle alone.

Monitoring: Body weight and clinical signs of toxicity are recorded weekly.

Sample Collection:

Urine: 24-hour urine samples are collected periodically in metabolic cages for analysis of

kidney injury biomarkers (e.g., KIM-1, NGAL) and standard urinalysis parameters (protein,

glucose, specific gravity).[17]

Blood: Blood samples are collected at termination for analysis of serum creatinine and

blood urea nitrogen (BUN) to assess renal function.

Histopathology: At the end of the study, animals are euthanized. Kidneys are harvested,

weighed, and fixed in 10% neutral buffered formalin. Tissues are processed, embedded in

paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff

(PAS) for microscopic examination of interstitial nephritis, tubular damage, and papillary

necrosis.
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Caption: General experimental workflow for an in vivo chronic toxicity study.

Protocol: In Vitro Genotoxicity (Ames Test)
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The Ames test, or bacterial reverse mutation assay, is a standard method to assess the

mutagenic potential of a chemical. Aromatic amines and amides often require metabolic

activation to exert mutagenicity.[19]

Test Strains:Salmonella typhimurium strains TA98 (for frameshift mutagens) and TA100 (for

base-pair substitution mutagens) are commonly used.

Metabolic Activation (S9 Mix): A liver homogenate fraction (S9) from rats pre-treated with an

enzyme inducer (e.g., Aroclor 1254 or a combination of phenobarbital/β-naphthoflavone) is

used to provide metabolic enzymes, including CYP450s. The S9 fraction is combined with a

cofactor-supplemented buffer to create the S9 mix.

Assay Procedure (Plate Incorporation Method):

Varying concentrations of the test compound (N-(4-Methoxyphenyl)acetamide or

phenacetin), the bacterial tester strain, and either S9 mix (for metabolic activation) or a

buffer (without activation) are combined in a test tube.

Molten top agar is added to the tube, and the contents are briefly mixed and poured onto

the surface of a minimal glucose agar plate.

The plates are incubated at 37°C for 48-72 hours.

Data Analysis: The number of revertant colonies (his+ revertants) on each plate is counted. A

substance is considered mutagenic if it produces a dose-dependent increase in the number

of revertants compared to the negative (vehicle) control, typically a two-fold or greater

increase. Positive controls (e.g., 2-aminofluorene with S9 mix) are run in parallel to ensure

the assay is performing correctly.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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